Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
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Overview
Description
Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves multiple steps. One common method includes the reaction of a benzyl-substituted pyrrolidine with a trifluoroethylating agent under controlled conditions. The reaction typically requires the use of a strong base and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and thereby influencing biological pathways. The trifluoroethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
- Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate
Uniqueness
Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is unique due to its octahydro-pyrrolo[3,4-c]pyridine core, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H25F3N2O. The compound features a complex structure that includes a pyrrolopyridine core, which is known for its diverse biological activities.
Pharmacological Profile
- G Protein-Coupled Receptor Modulation :
- Antimicrobial Activity :
- Cytotoxic Effects :
The biological activity of this compound can be summarized through the following mechanisms:
- Receptor Binding : The compound binds selectively to specific GPCRs, influencing downstream signaling cascades.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic processes within target cells.
- Cell Cycle Disruption : By interfering with the cell cycle machinery, the compound can prevent cancer cell proliferation.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM across different cell lines. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study suggested that the trifluoroethyl group enhances membrane permeability, contributing to its antimicrobial effects.
Data Table: Summary of Biological Activities
Properties
CAS No. |
1956380-29-2 |
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Molecular Formula |
C19H25F3N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate |
InChI |
InChI=1S/C19H25F3N2O2/c1-2-26-17(25)18-8-9-23(14-19(20,21)22)11-16(18)12-24(13-18)10-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |
InChI Key |
FZAMDFKAPDUOJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCN(CC1CN(C2)CC3=CC=CC=C3)CC(F)(F)F |
Origin of Product |
United States |
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